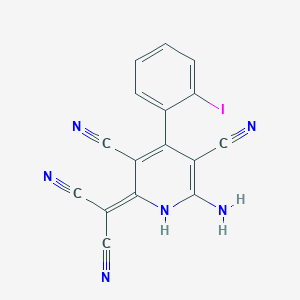![molecular formula C21H22FN5O B6101527 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6101527.png)
5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine, also known as FPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPT is a triazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for research in various fields.
作用機序
The exact mechanism of action of 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine is not yet fully understood, but it is believed to interact with certain proteins and enzymes in the body. Some studies suggest that this compound may inhibit the activity of certain enzymes, while others suggest that it may bind to specific protein targets and induce conformational changes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine in lab experiments is its high sensitivity and selectivity for certain proteins, making it a valuable tool for studying their structure and function. However, one limitation is that this compound can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.
将来の方向性
There are several potential future directions for research on 5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new methods for synthesizing and purifying this compound, which could increase its availability and reduce the cost of experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes in the body.
合成法
5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine can be synthesized using a variety of methods, including the reaction of 4-(2-phenoxyethyl)-1-piperazine with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. This reaction produces the intermediate 5-(4-fluorophenyl)-3-(4-(2-phenoxyethyl)-1-piperazinyl)-1,2,4-oxadiazole, which can then be converted to this compound through a subsequent reaction with thionyl chloride.
科学的研究の応用
5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of proteins and other biomolecules. This compound has been shown to exhibit high sensitivity and selectivity for certain proteins, making it a valuable tool for studying their structure and function.
特性
IUPAC Name |
5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-18-8-6-17(7-9-18)20-16-23-25-21(24-20)27-12-10-26(11-13-27)14-15-28-19-4-2-1-3-5-19/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVMTSEDKBNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6101455.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6101456.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6101463.png)
![{3-(4-fluorobenzyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6101479.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6101481.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6101488.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101513.png)
![{[1-({1-[5-(3-methylphenyl)-2-furoyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}amine trifluoroacetate](/img/structure/B6101518.png)
![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6101521.png)
![N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)
![3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6101535.png)
![N-(2-isopropoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6101546.png)
![2,3-dimethoxy-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6101553.png)